Dichlorobis[chloro(cyclohexene)platinum(II)
Description
Dichlorobis[chloro(cyclohexene)platinum(II)] (CAS 12176-53-3) is a dinuclear platinum(II) complex with the molecular formula C₁₂H₂₀Cl₄Pt₂ and a molecular weight of 696.26 g/mol . The compound features two platinum centers bridged by μ-chloro ligands, with each platinum atom also coordinated to a chloro and cyclohexene ligand.
Properties
IUPAC Name |
cyclohexene;dichloroplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10.4ClH.2Pt/c2*1-2-4-6-5-3-1;;;;;;/h2*1-2H,3-6H2;4*1H;;/q;;;;;;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZVHCZWVCPIRD-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC1.C1CCC=CC1.Cl[Pt]Cl.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl4Pt2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12176-53-3, 60134-75-0 | |
| Record name | Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12176-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | stereoisomer of Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60134-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EINECS 262-073-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum, stereoisomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Coordination of Cyclohexene Ligands to Platinum(II) Precursors
The fundamental approach to preparing this complex involves reacting platinum(II) chloride precursors with cyclohexene under controlled conditions. The platinum source is often potassium tetrachloroplatinate(II) (K2PtCl4) or dichloroplatinum(II) complexes, which undergo ligand substitution to incorporate cyclohexene ligands.
-
$$
\text{K}2\text{PtCl}4 + \text{cyclohexene} \rightarrow \text{Dichlorobis[chloro(cyclohexene)platinum(II)]}
$$ -
- Solvent: Mixtures of water and organic solvents such as methanol or ethanol are common to dissolve both reactants.
- Temperature: Moderate heating (around 60–80 °C) facilitates ligand substitution without reducing Pt(II) to Pt(0).
- Time: Reaction times vary from a few hours to overnight to ensure complete coordination.
Photochemical Induction Methods
Recent advances have demonstrated photochemical protocols to induce cyclometalation and ligand coordination to Pt(II) centers.
-
- Irradiation with violet light promotes dissociation of labile chlorido ligands.
- This facilitates electrophilic C–H activation on ligands such as cyclohexene, enabling their coordination to platinum.
- Photochemical methods can improve yields and selectivity compared to thermal methods, which may lead to oxidation or low yields.
-
- Mild reaction conditions.
- Avoids harsh reagents or high temperatures.
- Can produce complexes with specific coordination modes.
Silver Salt Mediated Ligand Exchange
Silver salts like silver sulfate (Ag2SO4) are employed to abstract chloride ligands from platinum complexes, generating reactive platinum intermediates that can bind cyclohexene.
-
- React dichlorobis(cyclohexene)platinum(II) or related Pt(II) chlorido complexes with Ag2SO4.
- Silver chloride (AgCl) precipitates out, leaving a platinum diaquo or sulfate complex.
- This intermediate can then react with cyclohexene or other ligands to form the desired complex.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Coordination | K2PtCl4, cyclohexene | 60–80 °C, aqueous/organic solvent | Simple, well-established | Sensitive to temperature; moderate yields |
| Photochemical Activation | Pt(II) precursor, cyclohexene, violet light | Room temp, light irradiation | Mild conditions, better selectivity | Requires photochemical setup |
| Silver Salt Mediated Exchange | Pt(II) chlorido complex, Ag2SO4 | Ambient to mild heating | High purity, scalable industrial | Requires removal of AgCl precipitate |
Detailed Research Findings and Notes
Thermal vs Photochemical Methods: Photochemical methods for cyclometalation and ligand coordination to Pt(II) have shown superior yields and fewer side reactions compared to thermal methods, which often lead to Pt(IV) oxidation or decomposition.
Solvent Effects: The choice of solvent mixture is critical. For instance, in platinum-diaminocyclohexane complexes, adding 2-methoxyethanol helped dissolve starting materials and improved coordination efficiency, but excessive organic solvent hindered precipitation and yield.
Ligand Stability: Complexes with cyclohexene ligands exhibit sensitivity to temperature and ligand lability. Careful control of reaction parameters is essential to prevent ligand dissociation or platinum reduction.
Purification: Isolation typically involves filtration and washing with diethyl ether or recrystallization from mixed solvents. Chromatographic purification may be necessary if precipitation fails.
Industrial Scale Synthesis: The silver salt method is favored for large-scale production due to its straightforwardness, high purity output, and avoidance of problematic reagents like iodine compounds.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis[chloro(cyclohexene)platinum(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different platinum complexes.
Reduction: It can be reduced to lower oxidation states of platinum.
Substitution: Ligand substitution reactions are common, where the cyclohexene ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of other organic ligands or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species .
Scientific Research Applications
Anticancer Activity
Dichlorobis[chloro(cyclohexene)platinum(II)] is being investigated as a potential anticancer agent due to its ability to interact with biological macromolecules, particularly DNA. Platinum-based drugs are known for their capacity to bind to DNA and disrupt cellular replication processes, which is crucial in cancer therapy. Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines, suggesting it may serve as an effective treatment option.
- Mechanism of Action : The compound's mechanism involves binding to DNA and forming cross-links that inhibit replication and transcription, similar to well-established drugs like cisplatin and carboplatin.
Comparative Efficacy
In studies comparing dichlorobis[chloro(cyclohexene)platinum(II)] with other platinum complexes, it has shown varying levels of cytotoxicity. For instance, it was found to exhibit cytotoxic effects comparable to oxaliplatin but less than that of cisplatin in certain cell lines .
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Cisplatin | 41.31 | A431 |
| Oxaliplatin | 187.60 | A431 |
| Dichlorobis | 100.81 | A431 |
Synthesis and Characterization
The synthesis of dichlorobis[chloro(cyclohexene)platinum(II)] typically involves the coordination of chlorinated ligands with platinum(II). The unique structure of this compound allows for specific ligand interactions which may enhance its reactivity compared to other platinum drugs.
- Synthesis Process : The synthesis generally follows a coordination reaction where cyclohexene and chloride ligands are introduced to a platinum precursor under controlled conditions.
Catalytic Applications
Dichlorobis[chloro(cyclohexene)platinum(II)] also shows promise in catalytic applications due to its ability to facilitate various chemical reactions. Platinum complexes are widely used as catalysts in organic synthesis and industrial processes.
- Catalytic Mechanisms : The compound can act as a catalyst in reactions such as hydrogenation and cross-coupling reactions, where the unique ligand environment can influence the reaction pathways and efficiencies.
In Vitro Studies
In vitro studies have demonstrated that dichlorobis[chloro(cyclohexene)platinum(II)] has increased cellular uptake and DNA binding compared to cisplatin. This suggests that the compound may have enhanced efficacy in targeting cancer cells while potentially minimizing damage to normal cells .
- Study Summary : The compound was tested against breast cancer cell lines MCF-7 and MCF-10A, showing superior drug efficiency compared to cisplatin and oxaliplatin.
Resistance Mechanisms
Research has also focused on the compound's ability to bypass cisplatin resistance mechanisms in certain cancer cell lines. This property is crucial for developing new treatments for patients who do not respond to traditional platinum-based therapies .
Mechanism of Action
The mechanism of action of cyclohexene;dichloroplatinum involves its interaction with molecular targets such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This interaction can disrupt DNA replication and transcription, ultimately inducing cell death. Additionally, the compound may generate reactive oxygen species, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Comparison with Similar Platinum(II) Dichloro Complexes
Key Observations :
- Ligand Effects: Cyclohexene provides π-coordination but lacks the nitrogen donor atoms found in diaminocyclohexane or benzimidazole complexes, which are critical for DNA binding in anticancer drugs .
- Stability: Cyclohexene’s non-polar nature may reduce solubility in aqueous systems compared to charged complexes like [Pt(bzimpy)Cl]⁺, which form stable hydrogels via electrostatic interactions .
Functional and Application-Based Comparisons
Catalytic and Industrial Uses
- Catalysis : Triphenylphosphine-platinum complexes (e.g., PtCl₂(PPh₃)₂) are widely used in hydrogenation and polymerization due to their electron-rich phosphine ligands . Cyclohexene’s weaker coordination may render it less effective in such roles.
- Materials Science : The dinuclear structure of Dichlorobis[chloro(cyclohexene)platinum(II)] could enable unique conductive or luminescent properties, though this remains unexplored in the evidence.
Stability and Reactivity
- Thermal Stability : Platinum-phosphine complexes (e.g., PtCl₂(PPh₃)₂) decompose above 300°C , while cyclohexene derivatives may exhibit lower thermal stability due to volatile organic ligands.
- Ligand Exchange: Cyclohexene’s labile π-bonding allows for ligand substitution, contrasting with robust chelating ligands like diaminocyclohexane or terpyridine .
Biological Activity
Dichlorobis[chloro(cyclohexene)platinum(II)], a platinum(II) complex, has garnered significant interest in the field of medicinal chemistry due to its potential biological activity, particularly in cancer treatment. This article explores its synthesis, biological interactions, mechanisms of action, and comparative efficacy against various tumor cell lines.
Chemical Structure and Properties
- Molecular Formula : CHClPt
- Molecular Weight : 696.26 g/mol
- Ligands : The compound features two chloride ions and one cyclohexene ligand coordinated to a platinum center, which influences its reactivity and biological properties.
The mechanism by which dichlorobis[chloro(cyclohexene)platinum(II)] exerts its biological effects is primarily through interaction with DNA and other biomolecules. The platinum center can coordinate with nucleophilic sites on DNA, leading to the formation of stable complexes that interfere with cellular replication processes. This interaction can disrupt essential biological functions, making it a candidate for anticancer therapy.
Key Mechanisms:
- DNA Binding : The compound interacts with DNA mainly through electrostatic contacts and hydrogen bonding, with some contributions from covalent interactions. This binding can result in the inhibition of DNA replication and transcription .
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against various tumor cell lines, indicating its potential as an anticancer agent .
Biological Activity and Efficacy
Research indicates that dichlorobis[chloro(cyclohexene)platinum(II)] demonstrates notable biological activity, particularly in the realm of cancer treatment. Below are findings from various studies:
Case Studies
- Antitumor Activity : A study evaluated the effectiveness of dichlorobis[chloro(cyclohexene)platinum(II)] against human breast cancer cell lines (MDA-MB-231). The compound was found to induce apoptosis effectively, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Resistance Mechanisms : Another study focused on cisplatin-resistant A431 cells, demonstrating that dichlorobis[chloro(cyclohexene)platinum(II)] could bypass resistance mechanisms associated with traditional platinum drugs such as cisplatin and oxaliplatin, highlighting its unique action profile .
Comparative Analysis with Other Platinum Compounds
Dichlorobis[chloro(cyclohexene)platinum(II)] can be compared to other well-known platinum-based drugs:
| Compound Name | Key Features |
|---|---|
| Cisplatin | First-generation platinum drug; widely used for cancer treatment but has significant side effects. |
| Carboplatin | A derivative of cisplatin with reduced side effects; used in chemotherapy. |
| Oxaliplatin | A third-generation platinum compound; effective against colorectal cancer. |
Dichlorobis[chloro(cyclohexene)platinum(II)] is unique due to its specific ligand environment involving cyclohexene, which may influence its reactivity and biological activity differently compared to established platinum drugs like cisplatin or carboplatin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
